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  • Product: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride
  • CAS: 1645374-39-5

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of CAS 1645374-39-5 in Organic Solvents

Executive Summary CAS 1645374-39-5, chemically identified as 2-[(1-cyclohexylethyl)amino]ethan-1-ol hydrochloride[1], is a secondary amine hydrochloride salt featuring a unique structural dichotomy. It possesses a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1645374-39-5, chemically identified as 2-[(1-cyclohexylethyl)amino]ethan-1-ol hydrochloride[1], is a secondary amine hydrochloride salt featuring a unique structural dichotomy. It possesses a highly lipophilic cyclohexyl-ethyl moiety coupled with a highly polar, hydrophilic ethanolamine hydrochloride core[2]. For researchers and drug development professionals, understanding the solubility profile of such amphiphilic salts in organic solvents is critical for optimizing reaction conditions, purification workflows (e.g., crystallization), and formulation strategies. This technical guide provides a comprehensive mechanistic analysis and a self-validating empirical protocol for determining the solubility of CAS 1645374-39-5.

Structural Causality & Solvation Thermodynamics

The solubility of any compound is dictated by the thermodynamic balance between its solid-state lattice energy ( ΔHlat​ ) and its solvation energy ( ΔHsolv​ ).

For CAS 1645374-39-5, the hydrochloride salt formation drastically alters its physicochemical behavior compared to its free base[3]. The ionic nature of the −NH2+​Cl− center significantly increases the crystal lattice energy due to strong electrostatic interactions and intermolecular hydrogen bonding (facilitated by the terminal −OH group). Consequently, dissolution in organic solvents requires overcoming this substantial energetic barrier.

  • Protic Solvents: Solvents like methanol can act as both hydrogen bond donors and acceptors, effectively solvating both the chloride anion and the ammonium cation, leading to high solubility[4].

  • Aprotic Solvents: While polar aprotic solvents (e.g., DMSO) have high dielectric constants to stabilize the cation, their inability to strongly solvate the chloride anion limits solubility compared to protic media.

  • Non-Polar Solvents: The lipophilic cyclohexyl group attempts to favorably interact with non-polar solvents via van der Waals forces; however, these weak interactions are entirely insufficient to break the ionic lattice, rendering the salt practically insoluble in solvents like hexane[3].

SolvationCycle Solid Crystal Lattice (CAS 1645374-39-5) Gas Gaseous Ions (Amine+ & Cl-) Solid->Gas Lattice Energy (ΔH_lat > 0) Solvated Solvated State (in Organic Solvent) Solid->Solvated Enthalpy of Solution (ΔH_soln) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Figure 1: Thermodynamic cycle of solvation for CAS 1645374-39-5.

Predictive Solubility Profile in Organic Solvents

Based on the structural heuristics of amine hydrochlorides and empirical trends in process chemistry[4], the table below summarizes the predicted solubility profile of CAS 1645374-39-5 across various organic solvent classes.

Solvent ClassificationRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Strong H-bonding disrupts the crystal lattice; excellent solvation of Cl⁻ and ammonium ions.
Polar Aprotic DMSO, DMFModerate to High (10-50 mg/mL)High dielectric constant stabilizes the cation, though anion solvation is weaker than in protic media.
Moderately Polar Dichloromethane, Ethyl AcetateLow (<5 mg/mL)Poor ion separation capability; dissolution relies primarily on ion-pairing and the lipophilic cyclohexyl moiety.
Non-Polar Hexane, TolueneInsoluble (<0.1 mg/mL)Incapable of overcoming the high lattice energy of the hydrochloride salt.

Methodological Framework: Self-Validating Solubility Determination

To empirically determine the precise solubility of CAS 1645374-39-5, a robust, self-validating protocol based on the OECD 105 Shake-Flask method must be employed[5]. The primary pitfall in solubility testing of amphiphilic or difficult-to-test substances is the formation of microcrystals or supersaturated emulsions, which artificially inflate solubility readings[6]. The following protocol integrates strict phase-separation and temporal validation to ensure thermodynamic accuracy.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions: Add an excess amount of CAS 1645374-39-5 solid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial (typically 25.0 ± 0.1 °C).

  • Equilibration (Agitation): Agitate the suspension vigorously using a thermoshaker at 500 RPM. Causality: Robust agitation maximizes the interfacial surface area, accelerating the kinetics of dissolution to reach the thermodynamic plateau[5].

  • Self-Validation Sampling (24h vs. 48h): Extract aliquots at exactly 24 hours and 48 hours. Causality: True thermodynamic equilibrium is self-validated only if the concentration at 48h matches the concentration at 24h within a 5% margin of error. If C48h​>C24h​ , equilibration is incomplete.

  • Rigorous Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes at the exact equilibration temperature (25 °C). Causality: Standard filtration often fails to remove nano-scale microcrystals of lipophilic salts[6]. High-speed, temperature-controlled centrifugation ensures only fully solvated molecules remain in the supernatant.

  • Dilution and Quantification: Dilute the supernatant immediately in a compatible diluent (e.g., Mobile Phase) to prevent precipitation upon temperature changes. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a multi-point calibration curve.

Workflow Eq 1. Equilibration (Excess Solid + Solvent, 25°C) Sample1 2. Sampling at 24h Eq->Sample1 Sample2 3. Sampling at 48h Eq->Sample2 Sep 4. Phase Separation (15,000 x g Centrifugation) Sample1->Sep Sample2->Sep Quant 5. HPLC-UV Quantification Sep->Quant Val 6. Thermodynamic Validation (Is C_24h == C_48h?) Quant->Val

Figure 2: Self-validating shake-flask workflow for solubility determination.

Conclusion

The solubility of CAS 1645374-39-5 in organic solvents is heavily restricted by its hydrochloride salt form, which demands highly polar or protic environments to overcome its lattice energy. By utilizing the structured, self-validating shake-flask methodology detailed above, researchers can generate highly reliable, thermodynamically sound solubility data essential for downstream chemical and pharmaceutical development.

References

  • Title: 2-[(1-cyclohexylethyl)amino]ethan-1-ol hydrochloride Source: sigmaaldrich.cn URL: [Link]

  • Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: nih.gov URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: dtu.dk URL: [Link]

  • Title: Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: acs.org URL: [Link]

  • Title: The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene Source: acs.org URL: [Link]

Sources

Exploratory

Metabolic pathways of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathways of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride Abstract The characterization of a new chemical entity's (NCE) metabolic fate is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathways of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride

Abstract

The characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug development, mandated by regulatory agencies worldwide to ensure safety and efficacy.[1][2][3] This guide provides a comprehensive framework for elucidating the in vitro metabolic pathways of the novel compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride. Moving beyond a simple recitation of protocols, this document details the scientific rationale behind experimental design choices, establishes self-validating systems for trustworthy data generation, and provides a predictive analysis of the compound's likely biotransformations based on its chemical structure. This guide is intended for researchers, scientists, and drug development professionals tasked with metabolic profiling of NCEs.

Introduction: The Imperative of Metabolic Profiling

Before a drug candidate can advance, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. Metabolism, the enzymatic conversion of a drug into its metabolites, is particularly critical as it governs the compound's half-life, potential for drug-drug interactions (DDIs), and the formation of potentially active or toxic byproducts.[4] In vitro metabolism studies represent the first step in this characterization, offering a rapid and cost-effective means to identify major metabolic pathways and the enzymes responsible.[5]

This guide uses 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride as a case study to illustrate the process. This molecule possesses several key structural motifs amenable to metabolic modification: a secondary amine, a saturated cycloalkane (cyclohexyl) ring, and a primary alcohol. Understanding how these sites are targeted by metabolic enzymes is the primary goal of our investigation.

Strategic Selection of the In Vitro Experimental System

The choice of an in vitro system is the first critical decision and depends on the specific questions being asked. The primary goal is to mimic the metabolic environment of the liver, the body's main site for drug metabolism.[6][7][8]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and widely used tool rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which catalyzes the majority of oxidative drug metabolism reactions.[6][8][9] They are the ideal starting point for identifying primary oxidative metabolites. However, they lack most Phase II conjugating enzymes (except for UGTs) and cytosolic enzymes.

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.[6][10] They are considered the "gold standard" for studying the full spectrum of metabolism, including the interplay between different pathways. However, they are more expensive and have a shorter lifespan in culture.

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[10] It offers a broader enzymatic profile than microsomes but can have lower specific activity for CYP-mediated reactions.

Causality of Choice: For an initial screening of a novel compound like 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, Human Liver Microsomes (HLMs) are the most logical and efficient choice. The primary objective is to identify the main Phase I oxidative pathways (hydroxylation, N-dealkylation) which HLMs are perfectly suited for.[9] If significant Phase I metabolism is observed, follow-up studies in hepatocytes can be conducted to explore subsequent Phase II conjugation.

Experimental Design and Protocol: A Validating Workflow

A robust experimental design includes not only the active test system but also a series of controls to ensure that any observed compound disappearance is due to enzymatic activity.

Core Reagents and Materials
Reagent/MaterialPurpose
Human Liver Microsomes (pooled)Source of Phase I metabolic enzymes (CYPs, FMOs).[8]
2-[(1-Cyclohexylethyl)amino]ethan-1-ol HClTest compound (substrate).
Phosphate Buffer (e.g., 100 mM, pH 7.4)Maintains physiological pH for optimal enzyme activity.[5]
NADPH Regenerating System (e.g., G6P, G6PDH)Cofactor required for CYP450 enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation.[6][8]
Uridine Diphosphoglucuronic Acid (UDPGA)Cofactor for UGT enzymes, to probe for glucuronidation (a major Phase II pathway present in microsomes).[8][10]
AlamethicinA pore-forming agent used to disrupt the microsomal membrane and allow UDPGA access to the UGT enzymes.[6]
Acetonitrile (ACN) or Methanol (MeOH), ice-coldOrganic solvent used to "quench" or stop the enzymatic reaction by precipitating proteins.
Control Compounds (e.g., Testosterone, Verapamil)Positive controls with well-characterized metabolic profiles to verify the metabolic competency of the HLM batch.[8]
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_controls Control Incubations cluster_process 3. Sample Processing cluster_analyze 4. Analysis A Prepare Stock Solutions: - Test Compound - Cofactors (NADPH, UDPGA) - Microsomes B Pre-incubate Microsomes and Test Compound A->B C Initiate Reaction by adding Cofactor Solution B->C D Incubate for Time Points (e.g., 0, 15, 30, 60 min) C->D E No Cofactor Control (-NADPH) F No Microsome Control (-HLM) G Quench Reaction (add ice-cold ACN) D->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis (Metabolite Identification) I->J

Caption: High-level workflow for an in vitro metabolism experiment.

Step-by-Step Incubation Protocol

This protocol is designed to be self-validating through the inclusion of critical controls.

  • Preparation: Prepare stock solutions of the test compound, cofactors, and controls in a suitable solvent (e.g., DMSO, water).

  • Incubation Mix: In microcentrifuge tubes, combine phosphate buffer, HLM suspension, and the test compound. For Phase II screening, also add Alamethicin and UDPGA. Prepare parallel control tubes:

    • Negative Control 1 (-NADPH): Replace the NADPH regenerating system with buffer. This control verifies that metabolism is cofactor-dependent and not due to chemical degradation.

    • Negative Control 2 (-HLM): Replace the HLM suspension with buffer. This control checks for non-enzymatic degradation in the incubation matrix.

  • Pre-incubation: Gently mix and pre-incubate all tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiation: Start the reaction by adding the NADPH regenerating system to all tubes except the "-NADPH" control. The "Time 0" sample is taken immediately by transferring an aliquot into a quenching solution.

  • Time Course: Continue incubating at 37°C. At subsequent time points (e.g., 15, 30, 60 minutes), remove aliquots and add them to separate tubes containing ice-cold acetonitrile to stop the reaction.

  • Sample Preparation for Analysis: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated proteins.

  • Final Sample: Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.

Analytical Strategy: LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying and characterizing drug metabolites due to its high sensitivity and structural elucidation capabilities.[11][12]

The LC-MS/MS Process
  • Chromatographic Separation (LC): The sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is typically used, which separates the parent drug from its more polar metabolites based on their hydrophobicity.[11] This reduces matrix effects and separates isomeric metabolites.[12]

  • Ionization: As compounds elute from the LC column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common technique for drug metabolites as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion ([M+H]+).[13]

  • Mass Analysis (MS1): The mass spectrometer scans for all ions, generating a full-scan chromatogram. The parent drug will appear as a major peak. Potential metabolites are identified by searching the data for predicted masses based on common biotransformations (see Table 2).

  • Fragmentation (MS2): In a subsequent run or using data-dependent acquisition, the instrument isolates the molecular ion of a suspected metabolite and fragments it. The resulting fragmentation pattern is a structural fingerprint that can be compared to the parent drug's fragmentation pattern to pinpoint the site of metabolic modification.[11]

Data Interpretation

Metabolite identification is a puzzle-solving exercise. The analyst looks for:

  • Mass Shifts: The difference in mass between the parent drug and a potential metabolite.

  • Chromatographic Shifts: Metabolites are typically more polar than the parent drug and will therefore elute earlier from a reversed-phase LC column.

  • Fragmentation Pattern Correlation: Key fragments from the parent drug should also be present in the metabolite's MS2 spectrum, unless the fragmentation site was the location of the metabolic change.

Predicted Metabolic Pathways of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Based on the compound's structure and known enzymatic reactions, we can predict several likely metabolic pathways catalyzed primarily by CYP450 enzymes.[4][14][15]

Predicted Biotransformations
Reaction TypeDescriptionMass Shift (Da)Predicted Metabolite(s)
Phase I: Oxidation
N-DealkylationCleavage of the ethyl-cyclohexyl group from the nitrogen atom. This is a common pathway for secondary amines.[14]-111.122-Aminoethan-1-ol
C-Hydroxylation (Cyclohexyl)Addition of a hydroxyl (-OH) group to the cyclohexyl ring, typically at the less sterically hindered C4 position.[16]+15.99Hydroxy-cyclohexyl derivative
Alcohol OxidationOxidation of the primary alcohol to an aldehyde, which can be further oxidized to a carboxylic acid.-1.99 / +14.00Aldehyde / Carboxylic acid derivative
Phase II: Conjugation
O-GlucuronidationAttachment of glucuronic acid to one of the hydroxyl groups (the original or a newly formed one).+176.03Parent-glucuronide, Hydroxy-metabolite-glucuronide
Visualizing the Predicted Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (Parent Drug) M1 M1: C-Hydroxylation (+16 Da) Parent->M1 Hydroxylation M2 M2: N-Dealkylation (-111 Da) Parent->M2 Dealkylation M3 M3: Alcohol Oxidation (-2 Da -> +14 Da) Parent->M3 Oxidation M4 M4: Parent-Glucuronide (+176 Da) Parent->M4 Glucuronidation M5 M5: M1-Glucuronide (+176 Da) M1->M5 Glucuronidation

Caption: Predicted metabolic pathways for the target compound.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for determining the in vitro metabolic profile of a novel compound, 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride. By selecting the appropriate experimental system, employing a self-validating protocol with necessary controls, and leveraging the power of modern LC-MS/MS analytics, researchers can confidently identify and characterize key metabolic pathways. The predictive analysis based on chemical structure serves as a roadmap for data interpretation, enabling the efficient elucidation of a drug candidate's metabolic fate, a critical step in its journey toward clinical application.

References

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Regulations.gov. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Gajula, S. N., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Gajula, S. N., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-33. [Link]

  • Stressler, T. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3. [Link]

  • Chu, I., & Nomeir, A. A. (2006). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Metabolic Profiling in Drug Design and Development. Humana Press. [Link]

  • MTT-S. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-S. [Link]

  • Cui, L., Lu, H., & Lee, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 6(81), 77834-77841. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Guengerich, F. P. (2016). Postulated pathway for P450-catalyzed tertiary amine N-dealkylation. ResearchGate. [Link]

  • Spangler, K. (2023). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 133-187. [Link]

  • Singh, G., et al. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

  • Obach, R. S. (2012). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. In Optimization in Drug Discovery. Humana Press. [Link]

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual review of pharmacology and toxicology, 45, 27–49. [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Miksys, S., & Tyndale, R. F. (2013). Cytochrome P450–mediated drug metabolism in the brain. Journal of psychiatry & neuroscience : JPN, 38(3), 152–163. [Link]

  • Wang, Y., et al. (2005). In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes. Journal of pharmaceutical and biomedical analysis, 37(2), 351–358. [Link]

Sources

Foundational

Pharmacological Profiling of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride: A Technical Guide to Receptor Binding Assays

Executive Summary & Pharmacological Context The compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CEAE) represents a highly versatile lipophilic amino-alcohol pharmacophore. Structurally characterized by a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CEAE) represents a highly versatile lipophilic amino-alcohol pharmacophore. Structurally characterized by a secondary amine, a bulky lipophilic cyclohexyl group, and a terminal hydroxyl moiety, CEAE shares critical structural determinants with established ligands targeting membrane-bound G-protein coupled receptors (GPCRs) and endoplasmic reticulum (ER) chaperone proteins.

In drug discovery, evaluating novel ethanolamine derivatives requires robust, self-validating assay systems. This whitepaper provides an in-depth, causality-driven methodology for profiling CEAE against two primary targets: the Sigma-1 ( σ1​ ) receptor and the β2​ -Adrenergic Receptor ( β2​ AR) .

Physicochemical Considerations & Assay Logic

Before executing a radioligand binding assay (RBA), the physicochemical properties of the ligand must dictate the experimental design. CEAE is a basic amine that is protonated at physiological pH, rendering it highly lipophilic.

  • Mitigating Non-Specific Binding (NSB): Lipophilic amines are notorious for partitioning into lipid bilayers and adhering to assay plastics. To counteract this, assay buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein.

  • Filter Pre-treatment: During the filtration step, the positively charged CEAE will bind electrostatically to negatively charged borosilicate glass fiber filters. Causality: To prevent this false-positive signal, filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the filter's surface charge, ensuring that only receptor-bound radioligand is quantified.

  • Self-Validating Controls: A valid assay must mathematically separate Total Binding (TB) from Non-Specific Binding (NSB). Specific Binding (SB) is defined as SB=TB−NSB . If the SB constitutes less than 60% of the TB, the assay is flagged as invalid due to excessive ligand depletion or insufficient washing.

Radioligand Binding Assay Workflows

To accurately determine the binding affinity ( Ki​ ) of CEAE, we utilize heterologous competition binding assays. In these assays, a fixed concentration of a target-specific radioligand is displaced by increasing concentrations of the unlabeled CEAE.

RBA_Workflow Membrane Membrane Preparation (Receptor Source) Incubation Incubation Phase (CEAE + Radioligand) Membrane->Incubation Add Ligands Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Reached Washing Washing (Remove Non-Specific) Filtration->Washing Ice-Cold Buffer Detection Scintillation Counting (Quantify Radioactivity) Washing->Detection Add Scintillation Fluid Analysis Cheng-Prusoff Analysis (Calculate Ki) Detection->Analysis DPM / CPM Data

Radioligand Binding Assay Workflow for CEAE.

Protocol A: Sigma-1 ( σ1​ ) Receptor Binding Assay

The σ1​ receptor is an ER-resident chaperone protein implicated in neuroprotection and cellular stress responses. We utilize [3H] (+)-pentazocine as the radioligand because it exhibits exquisite selectivity for σ1​ over σ2​ receptors, eliminating the need for secondary masking agents [1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (or HEK293T cells stably expressing human σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension (150 µg protein).

    • 25 µL of [3H] (+)-pentazocine (final concentration: 5 nM, approximating its Kd​ ).

    • 25 µL of CEAE at varying concentrations ( 10−10 to 10−4 M).

  • NSB Definition: In control wells, replace CEAE with 10 µM haloperidol to define non-specific binding.

  • Incubation: Incubate the plate at 37°C for 120 minutes. Causality: σ1​ receptor kinetics are relatively slow; 120 minutes at physiological temperature ensures the system reaches true thermodynamic equilibrium without degrading the membrane proteins.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash three times with 1 mL of ice-cold 50 mM Tris-HCl. Causality: The ice-cold temperature drastically reduces the dissociation rate constant ( koff​ ) of the receptor-ligand complex, preventing signal loss during the wash.

  • Quantification: Dry the filters, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

Protocol B: β2​ -Adrenergic Receptor Binding Assay

Ethanolamines are classic scaffolds for β -adrenergic modulation. To evaluate CEAE's affinity for β2​ AR, we use [3H] CGP-12177. Causality: Unlike lipophilic ligands, CGP-12177 is highly hydrophilic and selectively labels cell surface receptors, preventing assay artifacts caused by ligand-induced receptor internalization during the incubation phase [2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β2​ AR. Homogenize in 25 mM HEPES buffer (pH 7.4) containing 1 mM EDTA to inhibit metalloproteases.

  • Assay Setup: Combine 100 µg of membrane protein, 1 nM [3H] CGP-12177, and varying concentrations of CEAE.

  • NSB Definition: Use 1 µM unlabeled propranolol to define NSB.

  • Incubation: Incubate at 25°C for 90 minutes.

  • Filtration: Filter through GF/C filters (pre-soaked in 0.3% PEI) and wash with ice-cold HEPES buffer.

  • Quantification: Quantify via scintillation counting.

Receptor Signaling Pathways & Mechanistic Divergence

Depending on the receptor target, CEAE binding triggers entirely different downstream signaling cascades.

Signaling_Pathway CEAE CEAE (Ligand) Sigma1 Sigma-1 Receptor (ER Chaperone) CEAE->Sigma1 Binds ER Membrane Beta2 Beta-2 Adrenergic Receptor CEAE->Beta2 Binds Cell Surface IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperone Activity Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Cellular Signaling Gs Gs Protein Activation Beta2->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP Conversion

Divergent signaling pathways modulated by CEAE binding.

Data Analysis & Interpretation

Raw Disintegrations Per Minute (DPM) are plotted against the log concentration of CEAE. The IC50​ (concentration of CEAE that displaces 50% of the radioligand) is derived using non-linear regression.

However, IC50​ is a relative value dependent on the radioligand concentration. To determine the absolute binding affinity ( Ki​ ), the data must be transformed using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the equilibrium dissociation constant of the radioligand.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile parameters generated from the RBA workflows for CEAE against the target receptors.

Target ReceptorRadioligand UsedRadioligand Kd​ (nM)Assay [L] (nM)CEAE IC50​ (nM)CEAE Ki​ (nM)Hill Slope ( nH​ )
Sigma-1 ( σ1​ ) [3H] (+)-pentazocine4.55.0125.459.4 0.98
β2​ -Adrenergic [3H] CGP-121770.81.0450.2200.1 1.02

*Note: Values are representative models for lipophilic ethanolamine derivatives to demonstrate Cheng-Prusoff transformation logic. A Hill Slope ( nH​ ) near 1.0 validates that CEAE binds to a single class of receptor sites with no allosteric cooperativity.

References

  • The selectivity of β -adrenoceptor agonists

    • and β3​ -adrenoceptors: RESEARCH PAPER ResearchGate[Link]
  • Ligand binding assays at equilibrium: validation and interpretation National Institutes of Health (PMC)[Link]

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride in DMSO

Executive Summary & Chemical Profile The compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5) is a synthetic secondary amine characterized by a lipophilic cyclohexyl-ethyl group paired with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5) is a synthetic secondary amine characterized by a lipophilic cyclohexyl-ethyl group paired with a hydrophilic ethanolamine moiety[1],[2]. Supplied predominantly as a crystalline hydrochloride salt, it requires specific handling to maintain molecular integrity during in vitro and in vivo evaluations. This guide provides a field-proven, self-validating protocol for solvating this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and reproducible downstream biological application.

Physicochemical Rationale & Solvation Mechanics

Understanding the thermodynamic and kinetic barriers of solvation is critical for preventing compound degradation.

  • The Role of the Hydrochloride Salt: Formulating the amine as a hydrochloride salt significantly enhances its solid-state stability and aqueous solubility compared to its free-base counterpart[3]. However, the strong ionic bonds within the crystalline lattice must be overcome during reconstitution[4].

  • Why DMSO? Anhydrous DMSO is the premier solvent for high-concentration primary stocks. As a highly polar aprotic solvent with a high dielectric constant, DMSO effectively disrupts the ionic lattice of the hydrochloride salt. The strong dipole moment of the S=O bond solvates the protonated amine and stabilizes the chloride counter-ion, while the solvent's methyl groups interact favorably with the lipophilic cyclohexyl ring[3].

  • Hygroscopicity & Oxidation Risks: Both the hydrochloride salt and DMSO are highly hygroscopic. Introduction of atmospheric moisture can lead to rapid degradation, localized precipitation, or inaccurate molarity calculations[5]. Furthermore, secondary amines can undergo oxidative stress; thus, displacing dissolved oxygen from the solvent is a necessary preventative measure[6].

Quantitative Reconstitution Data

To ensure accurate dosing, primary stock solutions should be prepared at concentrations that allow for minimal solvent carryover in downstream assays. The following table summarizes the mass-to-volume requirements based on the compound's molecular weight (207.74 g/mol )[1].

Desired MolarityVolume of Anhydrous DMSORequired Mass of Compound
1 mM 1.0 mL0.208 mg
5 mM 1.0 mL1.039 mg
10 mM 1.0 mL2.077 mg
50 mM 1.0 mL10.387 mg

Note: For high-throughput screening, a standard 10 mM stock is recommended to balance solubility limits with optimal dilution ratios.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the hygroscopic hydrochloride salt to atmospheric moisture, causing condensation that artificially inflates the compound's mass and initiates premature hydrolysis[1].

Step 2: Solvent Purging

  • Action: Using anhydrous, cell-culture grade DMSO (≥99.9% purity), purge the solvent with an inert gas (Nitrogen or Argon) for 5–10 minutes[5].

  • Causality: Purging displaces dissolved oxygen, mitigating the risk of oxidative degradation of the secondary amine upon dissolution[6].

Step 3: Weighing and Dissolution

  • Action: Accurately weigh the desired mass (e.g., 2.077 mg for a 10 mM stock) using an analytical balance and transfer it to a sterile, light-protected microcentrifuge tube. Add 1.0 mL of the purged DMSO.

  • Action: Vortex the mixture vigorously for 60 seconds. If the solid does not dissolve immediately, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes[5].

  • Causality: Sonication provides the necessary kinetic energy to overcome the high lattice energy of the solid amine hydrochloride salt without applying direct, potentially degradative heat[4].

  • Validation Check: Hold the vial against a direct light source. The solution must be optically clear with no visible particulate matter, turbidity, or refractive gradients. If turbidity persists, the lattice has not fully dissociated; continue sonication until absolute clarity is achieved.

Step 4: Aliquoting and Storage

  • Action: Divide the validated primary stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed tubes. Store immediately at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months)[5].

  • Causality: Repeated freeze-thaw cycles induce concentration gradients and force the solute out of solution. Single-use aliquots preserve the thermodynamic stability of the stock[5].

Downstream Biological Application & Dilution

When transitioning from the DMSO stock to in vitro biological assays, the timing and ratio of dilution are critical.

  • Workflow: Thaw a single aliquot at room temperature. Immediately prior to treating cells or initiating the biochemical assay, perform a serial dilution into the target aqueous buffer (e.g., PBS or cell culture media).

  • Causality: Aqueous solutions of amine hydrochlorides prepared from DMSO stocks can precipitate or degrade over time; they should not be stored for more than one day[6]. Furthermore, ensure the final concentration of DMSO in the biological assay remains strictly below 0.1% (v/v). Higher concentrations of organic solvents induce non-specific physiological effects, including cell membrane permeabilization and cytotoxicity, which will confound assay results[7].

Process Visualization

ProtocolWorkflow Solid 2-[(1-Cyclohexylethyl)amino] ethan-1-ol HCl (Equilibrated Solid) Stock Primary Stock (10 - 50 mM) Solid->Stock Weigh & Transfer Solvent Anhydrous DMSO (Inert Gas Purged) Solvent->Stock Dissolve & Sonicate Aliquots Single-Use Aliquots (Store at -20°C / -80°C) Stock->Aliquots Dispense & Seal Assay In Vitro Assay (Final DMSO < 0.1%) Aliquots->Assay Thaw & Dilute in Buffer

Fig 1. Workflow for the reconstitution, storage, and downstream biological application of the compound.

Sources

Application

In vivo dosing strategies for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Strategies for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Strategies for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Secondary Amino Alcohol (Hydrochloride Salt)

Physicochemical Rationale & Causality in Formulation

The transition of a novel chemical entity from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. The compound 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a classic amphiphilic molecule, characterized by a highly lipophilic cyclohexyl tail and a hydrophilic secondary amino alcohol head.

In its free base form, such lipophilic amines often present as waxy solids or oils with poor intrinsic aqueous solubility, necessitating complex, lipid-based self-emulsifying drug delivery systems (SEDDS) or heavy cosolvent use[1]. However, by utilizing the hydrochloride (HCl) salt form , the compound's dissolution rate and thermodynamic solubility are significantly enhanced. This is a critical strategic advantage: dosing poorly soluble compounds in "heroic" mixtures of DMSO, Cremophor, or high-concentration PEG can induce vehicle-mediated toxicity, alter gastric emptying, and artificially inflate or depress oral bioavailability[2][3]. Leveraging the HCl salt allows for the use of simple, physiologically inert aqueous vehicles, ensuring that the resulting PK data reflects the true biological disposition of the molecule rather than a vehicle artifact.

Formulation Decision Matrix

Before initiating in vivo dosing, the physical state of the compound in the chosen vehicle must be validated. The decision tree below outlines the logical progression for selecting an appropriate vehicle based on the solubility of the HCl salt.

FormulationDecision API 2-[(1-Cyclohexylethyl)amino]ethan-1-ol HCl (Solid API) SolTest Aqueous Solubility Test (0.9% Saline, pH 5.5-7.0) API->SolTest HighSol Solubility > 5 mg/mL SolTest->HighSol Rapid dissolution LowSol Solubility < 5 mg/mL SolTest->LowSol Particulates remain IV_Aqueous IV: 0.9% Saline PO: 0.9% Saline HighSol->IV_Aqueous PO_Suspension PO: 0.5% MC / 0.2% Tween-80 (Suspension) LowSol->PO_Suspension For Oral Gavage IV_Cosolvent IV: 5% PEG400 / 95% Saline (Solution) LowSol->IV_Cosolvent For Intravenous

Decision matrix for selecting in vivo dosing vehicles based on API solubility.

In Vivo Dosing Protocols

The following protocols are designed as self-validating systems to ensure absolute dose accuracy and animal safety.

Protocol A: Intravenous (IV) Administration (Rodent Tail/Jugular Vein)

Target Dose: 1 - 5 mg/kg Causality Focus: Absolute sterility and particulate elimination to prevent embolism and hemolysis.

  • Preparation: Weigh the required mass of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol HCl into a sterile glass vial.

  • Dissolution: Add 0.9% Sterile Saline to achieve a target concentration of 1 mg/mL. Causality: Saline is isotonic; using pure water for IV injection causes rapid osmotic lysis of red blood cells.

  • Agitation: Vortex for 2 minutes. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: This step guarantees sterility and removes undissolved micro-crystals that could trigger fatal pulmonary embolisms upon injection.

  • Validation Check: Analyze an aliquot of the pre- and post-filtered solution via LC-MS/MS or HPLC-UV. If the post-filtration concentration drops by >5%, the compound has precipitated or bound to the filter membrane, and a cosolvent (e.g., 5% PEG400) must be added[2].

  • Administration: Administer via slow bolus (over 30-60 seconds) at a maximum volume of 5 mL/kg.

Protocol B: Oral (PO) Gavage Administration

Target Dose: 10 - 50 mg/kg Causality Focus: Homogeneity of suspension and atraumatic delivery.

  • Vehicle Selection: If the required concentration exceeds the aqueous solubility limit, prepare a suspension vehicle of 0.5% Methylcellulose (MC) and 0.2% Tween-80 in purified water.

  • Wetting & Suspension: Add the API powder to a mortar. Add a drop of Tween-80 to "wet" the lipophilic cyclohexyl domains, then gradually triturate with the 0.5% MC solution. Causality: MC increases the viscosity of the vehicle, preventing the API particles from settling in the syringe during dosing, ensuring every animal receives the exact intended dose.

  • Validation Check: Allow the suspension to sit for 30 minutes. Visually inspect for rapid sedimentation. Resuspend via vortexing immediately prior to drawing into the syringe.

  • Administration: Use a stainless-steel bulb-tipped gavage needle. Causality: The bulb prevents esophageal perforation and ensures the dose is deposited directly into the stomach, standardizing the onset of gastric absorption. Max volume: 10 mL/kg.

Pharmacokinetic Sampling & Bioanalysis Workflow

Because lipophilic amines exhibit extensive tissue distribution and strong plasma protein binding, the extraction methodology must aggressively denature proteins to quantify the total drug concentration accurately.

PK_Workflow Admin In Vivo Dosing (IV / PO) Blood Serial Blood Collection (K2EDTA Tubes) Admin->Blood Plasma Centrifugation (4°C, 3000g) Blood->Plasma Prep Protein Precipitation (100% ACN + IS) Plasma->Prep Analysis LC-MS/MS Quantification Prep->Analysis

Standardized pharmacokinetic workflow from in vivo administration to bioanalytical quantification.

Sampling Causality: Blood must be collected into tubes containing K2EDTA rather than Heparin. Heparin is known to cause ion suppression in downstream LC-MS/MS analysis, whereas EDTA effectively chelates divalent cations, preventing coagulation while stabilizing the sample. Extraction Causality: Plasma samples are treated with 3 to 4 volumes of 100% Acetonitrile (ACN) containing an internal standard (IS). The high organic content completely denatures plasma proteins (like albumin and α1-acid glycoprotein), releasing the tightly bound lipophilic amino alcohol into the supernatant for accurate quantification.

Data Presentation & Interpretation

Once LC-MS/MS quantification is complete, non-compartmental analysis (NCA) is used to derive standard PK parameters. The table below summarizes the expected profile for a lipophilic amino alcohol salt and the mechanistic interpretation of these metrics.

Table 1: Expected Pharmacokinetic Parameters and Mechanistic Interpretation

PK ParameterSymbolMechanistic Interpretation for Lipophilic Amino Alcohols
Clearance Cl Represents the volume of plasma cleared of the drug per unit time. High lipophilicity (driven by the cyclohexyl group) typically correlates with high hepatic clearance via CYP450 enzymes.
Volume of Distribution Vdss​ Expected to be high (>1.0 L/kg). The amphiphilic nature of the molecule drives it out of the plasma compartment and into lipid-rich tissues (e.g., brain, adipose, lung).
Half-Life t1/2​ Dictates the required dosing frequency for efficacy models. It is a hybrid parameter dependent on both Vdss​ and Cl .
Oral Bioavailability %F Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . The HCl salt form generally improves %F by preventing precipitation in the acidic environment of the stomach, maximizing the dissolved fraction available for intestinal absorption[3].

References

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery Source: Drug Development & Delivery URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the stability of synthetic intermediates and active pharmaceutical ingredients (APIs) is the bedrock of re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the stability of synthetic intermediates and active pharmaceutical ingredients (APIs) is the bedrock of reproducible science.

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride is a bifunctional molecule featuring a secondary amine (protected as a hydrochloride salt) and a primary aliphatic alcohol. While the salt form enhances aqueous solubility and mitigates rapid oxidation compared to its free-base counterpart, it introduces specific vulnerabilities—namely hygroscopicity, trace-metal sensitivity, and excipient reactivity.

This guide provides a mechanistic breakdown of why degradation occurs, troubleshooting FAQs for common laboratory anomalies, and a self-validating protocol to ensure absolute compound integrity during storage.

Part 1: Mechanistic Analysis of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The degradation of secondary amino alcohol hydrochlorides is rarely a single-step failure; it is a cascade initiated by environmental triggers.

  • Moisture-Driven Deliquescence: Hydrochloride salts of aliphatic amines are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water, lowering the glass transition temperature of the powder and causing caking. This absorbed water acts as a plasticizer, mobilizing the molecules and accelerating solid-state degradation.

  • Trace-Metal Catalyzed Auto-Oxidation: Although the amine is protonated, a dynamic equilibrium exists with the free base. Trace amounts of the free secondary amine are highly susceptible to auto-oxidation, forming N-oxides. This pathway is frequently catalyzed by trace iron (Fe³⁺) leached from standard borosilicate glass vials over time, or by UV light exposure[1].

  • Excipient & Solvent Incompatibilities:

    • Maillard Reactions: It is a common misconception that only primary amines undergo Maillard browning. Secondary amine hydrochlorides readily react with reducing sugars like lactose under pharmaceutically relevant conditions, forming stable Amadori rearrangement products[2].

    • N-Formylation: When stored in solutions containing unpurified acetonitrile or formulated with polyethylene glycols (PEGs), secondary amines can undergo artifactual N-formylation. This is often catalyzed by ambient light or metal oxides (e.g., TiO₂)[1].

    • O-Acylation: In acidic microenvironments containing acyl donors, the primary hydroxyl group can undergo chemoselective O-acylation[3].

G API 2-[(1-Cyclohexylethyl)amino] ethan-1-ol HCl Moisture Moisture (H2O) API->Moisture Hygroscopicity FreeBase Trace Free Base API->FreeBase Equilibrium Caking Deliquescence & Caking Moisture->Caking Oxidation Auto-Oxidation (O2, Fe3+, UV) FreeBase->Oxidation Excipient Incompatible Excipients (Lactose, Formates) FreeBase->Excipient NOxide N-Oxide / Cleavage Oxidation->NOxide Adducts Maillard / N-Formyl Adducts Excipient->Adducts

Mechanistic pathways of degradation for secondary amino alcohol hydrochlorides.

Part 2: Troubleshooting FAQs

Q: My bulk powder has transformed from a free-flowing white solid into a sticky, yellow paste. What happened? A: This is classic deliquescence driven by the hygroscopic nature of the hydrochloride salt. Once moisture is absorbed, the localized aqueous microenvironment facilitates trace free-base liberation. The yellow discoloration indicates subsequent auto-oxidation of the amine. Causality Fix: Always handle the API in a low-humidity environment (RH < 20%). If caking has occurred, the batch must be re-lyophilized or recrystallized, as the absorbed water has already initiated chemical degradation.

Q: During LC-MS analysis of my stability samples, I am seeing a +28 Da mass impurity. Where is this coming from? A: A +28 Da shift typically indicates N-formylation. This is a well-documented artifact when secondary amines are exposed to trace formic acid/formaldehyde in excipients, or when stored in acetonitrile under light exposure[1]. Causality Fix: Switch to LC-MS grade methanol or water for stock solutions. Avoid storing the compound in acetonitrile for prolonged periods.

Q: We formulated the compound with lactose as a diluent, and it degraded rapidly at 40°C/75% RH. Why? A: Secondary amine hydrochlorides undergo the Maillard reaction with lactose, forming Amadori rearrangement products[2]. Causality Fix: Replace lactose with non-reducing excipients such as microcrystalline cellulose (MCC), mannitol, or starch to completely halt this degradation pathway.

Part 3: Self-Validating Storage Protocol (SOP)

To ensure absolute stability, storage conditions must act as a self-validating system: every step must physically eliminate a specific degradation trigger. By sequentially removing water, light, oxygen, and thermal energy, you mathematically reduce the probability of degradation to near zero.

Step-by-Step Methodology:

  • Desiccation (Remove H₂O): Dry the API powder under high vacuum (or lyophilize) to a constant weight. Do not use heat exceeding 30°C to avoid thermal dissociation of the HCl salt.

  • Aliquotting (Block UV & Metals): Dispense the dry powder into Type I amber borosilicate glass vials. Amber glass blocks UV-induced radical initiation[1]. Pro-Tip: If iron leaching from glass is a concern for your specific assay, use silanized glass or high-density PTFE vials.

  • Inert Gas Purging (Displace O₂): Gently purge the headspace of the vial with high-purity Argon. Because Argon is denser than air, it sinks to the bottom of the vial, creating a superior protective blanket against atmospheric oxygen and CO₂ compared to Nitrogen.

  • Hermetic Sealing (Block Moisture Re-entry): Seal the vials with PTFE-lined screw caps. Do not use standard rubber septa, which are permeable to moisture over time and can outgas plasticizers.

  • Thermal Control (Reduce Kinetic Energy): Store the sealed vials in a desiccator at -20°C for long-term storage.

  • Equilibration (Critical Retrieval Step): Before opening a cold vial, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the integrity of the remaining batch.

StorageProtocol S1 1. Vacuum Dry (Remove H2O) S2 2. Amber Vials (Block UV) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal (Block Moisture) S3->S4 S5 5. -20°C Storage (Thermal Stability) S4->S5

Step-by-step inert storage workflow to prevent environmental degradation.

Part 4: Quantitative Data & Analytical Markers

Use the following table to rapidly diagnose the root cause of degradation based on your analytical readouts.

Degradation PathwayEnvironmental TriggerKinetic CatalystAnalytical Marker (LC-MS / NMR)Preventive Action
Deliquescence Relative Humidity > 30%Temperature > 25°CBroadening of NMR peaks (H₂O presence)Store over Drierite; Use PTFE seals
N-Oxidation Atmospheric OxygenTrace Fe³⁺, UV Light+16 Da (N-Oxide mass shift)Argon purge; Amber glass vials
N-Formylation Acetonitrile, PEG excipientsTiO₂, UV Light+28 Da (N-Formyl adduct)Avoid CH₃CN in long-term storage
Maillard Browning Reducing sugars (Lactose)Moisture, HeatAmadori products (Complex MS profile)Use non-reducing excipients (MCC)
O-Acylation Acidic acyl donorsLow pH+Acyl mass shift (Ester peak)Neutral pH storage; Avoid anhydrides
References
  • Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: Implications for HPLC method development. ResearchGate. Available at:[Link]

  • Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Academia.edu. Available at:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks when scaling or optimizing workflows involving 2-[(1-Cyclohexylethyl)amino]e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks when scaling or optimizing workflows involving 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5).

This guide is designed to move beyond basic troubleshooting. We will deconstruct the mechanistic causality behind common reaction failures—specifically chemoselectivity and steric shielding—and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Core Principles & Mechanistic Insights

To master this substrate, you must understand the dual-functional nature of the molecule and the physical chemistry of its substituents.

  • The Steric Shielding Effect : The molecule contains a secondary amine and a primary hydroxyl group. While nitrogen is inherently more nucleophilic than oxygen, the amine in this substrate is directly bonded to a 1-cyclohexylethyl group . The alpha-branching (a methyl group and a bulky cyclohexyl ring) creates a massive steric shield around the nitrogen lone pair.

  • Chemoselectivity Inversion : Because of this steric bulk, standard electrophiles (like alkyl halides) will often bypass the hindered nitrogen and attack the unhindered primary alcohol, leading to undesired O-alkylation. Overcoming this requires highly specific catalytic interventions.

  • Salt Deactivation : Supplied as a hydrochloride salt, the amine is protonated ( NH2+​ ) and entirely non-nucleophilic. If your freebasing step is even slightly incomplete, the amine remains deactivated, guaranteeing that any reaction will occur exclusively at the oxygen atom.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields mostly unreacted starting material or a complex mixture. What is the root cause? A1: The most common failure point is incomplete neutralization of the hydrochloride salt. The amine must be fully deprotonated to act as a nucleophile. A weak base (like K2​CO3​ in organic solvent) is often insufficient to fully break the crystal lattice of the salt. You must perform a rigorous biphasic freebasing step prior to the main reaction.

Q2: I am observing significant O-alkylation instead of the desired N-alkylation. How can I invert this selectivity? A2: Standard SN​2 alkylation conditions will almost always favor the primary alcohol due to the steric clash at the nitrogen. To achieve N-selectivity, abandon standard alkyl halides and utilize Borrowing Hydrogen (Hydrogen Autotransfer) methodology.[1]. Alternatively, you can temporarily protect the oxygen and activate the amine[2].

Q3: Can this substrate be processed in continuous flow systems to improve scalability and yield? A3: Yes.[3]. The scCO2​ enhances mass transfer, which significantly mitigates the steric challenges posed by the 1-cyclohexylethyl group.

Part 3: Mandatory Visualizations

Troubleshooting Start Low Yield or Side Products? CheckSalt Is HCl salt fully neutralized? Start->CheckSalt Freebase Perform rigorous freebasing (pH > 10) CheckSalt->Freebase No CheckRegio O-Alkylation observed? CheckSalt->CheckRegio Yes Steric Steric hindrance at N due to cyclohexyl group CheckRegio->Steric Yes Catalyst Use Mn-PNP catalyst or 9-BBN chelation Steric->Catalyst

Decision tree for troubleshooting low yields and chemoselectivity issues.

Pathway Substrate 2-[(1-Cyclohexylethyl)amino] ethan-1-ol Condition1 Standard Alkyl Halide + Base Substrate->Condition1 Condition2 Mn-PNP Catalyst + Alcohol (Borrowing H) Substrate->Condition2 Condition3 9-BBN Chelation Substrate->Condition3 PathN N-Alkylation (Desired) PathO O-Alkylation (Undesired) Condition1->PathN Minor (Steric Clash) Condition1->PathO Major Condition2->PathN Highly Selective Condition3->PathN Highly Selective

Mechanistic pathways showing how specific catalysts overcome steric hindrance for N-selectivity.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: Chemoselective N-Alkylation via Mn-Catalyzed Borrowing Hydrogen

This protocol bypasses steric hindrance by utilizing a primary alcohol as the alkylating agent, generating water as the only byproduct[1].

  • Rigorous Freebasing : Dissolve 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM). Add an equal volume of 1M aqueous NaOH. Stir vigorously for 15 minutes to break the salt lattice.

  • Validation Check 1 : Test the aqueous layer with pH paper. It must read >10. If it reads lower, the amine is still partially protonated; add more NaOH and stir again.

  • Extraction : Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base.

  • Catalytic Setup : In an argon-filled glovebox, charge a Schlenk tube with the free base (1.0 eq), the desired primary alcohol (1.2 eq), (iPr-PNP)Mn(H)(CO)2 catalyst (3 mol%), and t-BuOK (0.75 eq) in anhydrous toluene (0.5 M).

  • Reaction : Seal the tube, remove from the glovebox, and heat at 80 °C for 24 hours.

  • Validation Check 2 : Monitor by GC-MS. The reaction is self-validating when the primary alcohol peak disappears and the N-alkylated mass ion appears. The absence of O-alkylated mass ions confirms chemoselectivity.

Protocol B: Selective Mono-N-Alkylation via 9-BBN Chelation

If you must use an alkyl halide, this protocol uses 9-BBN to form a stable B-N/B-O chelate, protecting the oxygen while activating the nitrogen[2].

  • Chelation : To a solution of the freebased amino alcohol (1.0 eq) in anhydrous THF at 0 °C, slowly add 9-BBN (1.1 eq, 0.5 M in THF). Stir for 1 hour.

  • Validation Check 1 : Perform a quick 11B NMR (if available) or observe the cessation of gas evolution to confirm the stable chelate has formed.

  • Deprotonation & Alkylation : Add NaH (1.2 eq) to deprotonate the amine within the chelate complex. Introduce the alkyl halide (1.2 eq) and reflux for 12 hours.

  • Hydrolysis : Quench with 1M HCl to break the borane complex and release the N-alkylated product.

Part 5: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different synthetic strategies to 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Reaction StrategyReagents / CatalystPrimary SelectivityTypical YieldPrimary Byproducts
Standard SN​2 Alkyl Halide, K2​CO3​ O-Alkylation <30% (N-alkyl)Halide salts, O-alkylated impurities
Borrowing Hydrogen Primary Alcohol, Mn-PNP, t-BuOKN-Alkylation 85–95%Water
9-BBN Chelation 9-BBN, NaH, Alkyl HalideN-Alkylation 80–90%Borane salts, Halide salts
Continuous Flow Alcohols, γ−Al2​O3​ , scCO2​ N-Alkylation 70–85%Water, trace cyclic ureas

References

  • Title : Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source : Nature Communications (via PubMed Central) URL :[Link]

  • Title : Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Troubleshooting

Minimizing synthetic impurities in 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride batches

Welcome to the Technical Support Center for the synthesis and purification of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5)[1]. This secondary amine is a critical building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5)[1]. This secondary amine is a critical building block in pharmaceutical development. However, achieving high-purity batches requires strict control over reaction kinetics and thermodynamics to prevent the formation of closely related structural impurities.

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to help you minimize synthetic impurities and maximize batch purity.

Visualizing Synthetic Workflows & Impurity Pathways

Understanding where impurities originate is the first step in eliminating them. The two primary synthetic routes—Reductive Amination (Route A) and Alkylation (Route B)—each present unique mechanistic pitfalls.

ImpurityPathways RA_SM Route A: Reductive Amination Cyclohexyl methyl ketone + Ethanolamine RA_Imine Imine / Oxazolidine Intermediate RA_SM->RA_Imine Condensation (-H2O) RA_Imp Impurity: Unreacted Ketone & 1-Cyclohexylethanol RA_SM->RA_Imp Premature Reduction or Hydrolysis Target Target Molecule: 2-[(1-Cyclohexylethyl)amino]ethan-1-ol RA_Imine->Target NaBH(OAc)3 Reduction RB_SM Route B: Alkylation 1-Cyclohexylethylamine + 2-Chloroethanol RB_SM->Target SN2 Alkylation (Base, Heat) RB_Imp Impurity: N,N-Dialkylated (Tertiary Amine) Target->RB_Imp Over-alkylation (+ 2-Chloroethanol)

Synthetic pathways for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol highlighting impurity generation.

Troubleshooting FAQs

Q1: Why is my batch contaminated with high levels of the N,N-dialkylated impurity (tertiary amine) during the alkylation route?

  • Causality: In the SN2 alkylation of 1-cyclohexylethylamine with 2-chloroethanol, the resulting secondary amine (your target product) is actually more nucleophilic than the primary amine starting material. This is due to the electron-donating inductive effect of the newly added hydroxyethyl group. Consequently, the product competes with the starting material for the remaining 2-chloroethanol, leading to rapid over-alkylation.

  • Solution: If you must use Route B, strictly limit the stoichiometry of 2-chloroethanol to 0.85–0.90 equivalents relative to the amine. It is far easier to purge unreacted primary amine during the final crystallization than it is to remove the tertiary amine impurity. Alternatively, switch to Route A (Reductive Amination), which inherently prevents over-alkylation.

Q2: How can I minimize unreacted cyclohexyl methyl ketone and alcohol byproducts in the reductive amination route?

  • Causality: Reductive amination is a two-step process: an equilibrium-driven imine condensation followed by an irreversible reduction[2]. Aliphatic ketones like cyclohexyl methyl ketone are sterically hindered and less electrophilic than aldehydes, making imine formation sluggish. If the reducing agent (e.g., NaBH(OAc)₃) is added before the imine has fully formed, it will prematurely reduce the ketone directly into 1-cyclohexylethanol—an impurity that is difficult to separate.

  • Solution: Uncouple the two steps. Pre-form the imine using a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄)[3]. The titanium acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward, ensuring complete conversion before any reducing agent is introduced.

Q3: What is the optimal protocol for isolating the pure hydrochloride salt and purging residual organic impurities?

  • Causality: The free base of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is a viscous oil, making direct purification challenging. Converting it to a hydrochloride salt allows for selective crystallization[1]. The tertiary amine impurity forms a salt with higher solubility in moderately polar antisolvents (like ethyl acetate) compared to the target secondary amine, allowing it to remain in the mother liquor.

  • Solution: Utilize a controlled anti-solvent crystallization from an Isopropanol (IPA) / Ethyl Acetate (EtOAc) matrix. (See the Experimental Protocols section below).

Quantitative Data: Route Comparison

The following table summarizes the typical impurity profiles and yields when synthesizing 2-[(1-Cyclohexylethyl)amino]ethan-1-ol via the two primary routes before final crystallization.

Synthetic RoutePrimary Impurity RiskTypical Crude Purity (%)Typical Yield (%)Key Corrective Action
Route A: Reductive Amination1-Cyclohexylethanol (Alcohol byproduct)88 - 92%75 - 82%Use Ti(OiPr)₄ to drive imine formation prior to reduction.
Route B: SN2 AlkylationN,N-bis(2-hydroxyethyl) derivative65 - 75%55 - 65%Restrict electrophile to 0.9 eq; use step-wise temperature control.

Experimental Protocols

Protocol A: Optimized Reductive Amination (Self-Validating Workflow)

This protocol utilizes a Lewis acid to ensure complete imine formation, drastically reducing ketone/alcohol impurities[3].

  • Imine Condensation: In an oven-dried flask under N₂, dissolve cyclohexyl methyl ketone (1.0 eq) and ethanolamine (1.1 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (1.2 eq). Stir at room temperature for 6–8 hours.

    • Validation Check: Run an aliquot on GC-MS or TLC (stain with KMnO₄). The ketone peak must be completely consumed before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes to control the exotherm. Stir for an additional 4 hours at room temperature.

  • Quench & Filtration: Quench the reaction by slowly adding 1M aqueous NaOH (equal volume to THF) to precipitate titanium dioxide (TiO₂) as a white solid. Filter the resulting suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Selective Hydrochloride Salt Crystallization

This protocol leverages differential solubility to purge primary and tertiary amine impurities[4].

  • Dissolution: Dissolve the crude 2-[(1-Cyclohexylethyl)amino]ethan-1-ol free base in a minimum volume of dry Isopropanol (IPA) (approx. 3 mL/g).

  • Salt Formation: Cool the solution to 5 °C. Slowly add 4M HCl in dioxane (1.05 eq). Stir for 15 minutes.

  • Anti-Solvent Addition: Heat the mixture to 60 °C to ensure complete dissolution. Slowly add Ethyl Acetate (EtOAc) dropwise until the solution just reaches the cloud point (persistent slight turbidity).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed (approx. 2 hours) to promote the growth of large, pure crystals. Finally, cool to 0 °C for 1 hour to maximize recovery.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with a small volume of cold 1:1 IPA/EtOAc. Dry under vacuum at 40 °C to constant weight.

References

  • Thieme-Connect. "Reduction of Imines and Reductive Amination of Aldehydes and Ketones." thieme-connect.de. Available at: [Link]

  • ACS Publications. "Ytterbium Acetate Promoted Asymmetric Reductive Amination: Significantly Enhanced Stereoselectivity." The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Handling hygroscopic properties of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride in the lab

Welcome to the Technical Support Center for handling 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5). This resource is engineered for researchers and drug development professionals dealing with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 1645374-39-5). This resource is engineered for researchers and drug development professionals dealing with the specific challenges of hygroscopic amine hydrochlorides.

Below, you will find a mechanistic breakdown of the compound's behavior, a diagnostic troubleshooting guide, self-validating experimental protocols, and quantitative data matrices to ensure absolute stoichiometric precision in your workflows.

Part 1: Mechanistic Overview

Why is this specific compound so prone to moisture uptake? The hygroscopicity of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride stems from its molecular architecture. The protonated secondary amine and the chloride counterion form a highly polar ionic lattice, while the terminal hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. When exposed to ambient humidity, atmospheric water molecules strongly coordinate to these moieties. If the ambient relative humidity (RH) exceeds the compound's deliquescence relative humidity (DRH), capillary condensation occurs. This thermodynamically favors the solid dissolving in its own absorbed water—a process known as deliquescence[1][2].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does the compound rapidly transition from a free-flowing powder to a sticky, caked mass on the analytical balance? A1: This phase transition is driven by deliquescence. When the laboratory RH exceeds the compound's DRH, it rapidly adsorbs moisture[2]. The absorbed water increases the thickness of the liquid layer around the particles, forming liquid bridges that increase surface tension and cause severe caking[2]. Corrective Action: If the powder is severely caked or wet, it should be discarded for critical analytical applications. For routine synthesis, it can be salvaged by drying, provided thermal degradation is avoided[1].

Q2: My compound has already clumped. Can I dry it in a vacuum oven without degrading it? A2: Yes, but with strict temperature controls. Heating amine hydrochlorides excessively can lead to thermal degradation, sublimation, or the loss of hydrogen chloride (free-basing)[3]. Corrective Action: Dry the clumped material in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or in a vacuum oven at a mild temperature (40–50 °C) under high vacuum (≤ 10 mbar) for 12–24 hours[4][5].

Q3: How can I ensure stoichiometric accuracy when weighing this compound for sensitive cross-coupling or substitution reactions? A3: Absorbed moisture artificially inflates the apparent mass of the reagent, leading to sub-stoichiometric addition of the active intermediate[1]. Even a 5% moisture uptake by weight will skew molar equivalents, potentially stalling a reaction or promoting side reactions (e.g., hydrolysis of electrophilic partners)[1][6]. Corrective Action: Use an inert-atmosphere glovebox (Argon or Nitrogen) for weighing[1][7]. If a glovebox is unavailable, utilize the "weighing by difference" method (Protocol 1) and perform a Karl Fischer (KF) titration to mathematically correct your mass[6]. Alternatively, utilize pre-filled reaction vials packaged under an inert atmosphere[7].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Glovebox-Free Handling (Weighing by Difference)

Causality: Traditional weighing exposes the bulk material to ambient air for the duration of the weighing process, allowing continuous moisture adsorption. Weighing by difference isolates the bulk material, exposing only the transferred aliquot to the environment for a fraction of a second, thereby preserving the integrity of the stock bottle[1].

  • Preparation: Pre-dry all glassware (volumetric flasks, spatulas) in an oven at 120°C for at least 2 hours. Cool in a vacuum desiccator.

  • Tare: Place a sealed weighing bottle containing the 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride on the analytical balance and tare it to zero.

  • Transfer: Quickly open the bottle, extract an approximate amount of the compound using a dry spatula, and transfer it directly into the receiving Schlenk flask.

  • Record: Immediately reseal the weighing bottle and place it back on the balance. The negative mass displayed is the exact mass of the transferred compound[1].

  • Dissolution: Immediately dissolve the transferred solid in an anhydrous solvent under an inert atmosphere (Nitrogen/Argon)[1].

  • System Validation: Perform a Karl Fischer titration on a 100 µL aliquot of the prepared stock solution. If the water content exceeds the anhydrous solvent's baseline by >50 ppm, the transfer process was compromised by ambient humidity.

Protocol 2: Moisture Profiling via Dynamic Vapor Sorption (DVS)

Causality: The European Pharmacopeia (Ph. Eur.) static method (24h at 80% RH) fails to account for the kinetic rate of moisture uptake and initial hydration states[8]. DVS provides a dynamic, continuous mass measurement across a controlled humidity gradient, allowing researchers to pinpoint the exact deliquescence point and identify reversible vs. irreversible hydrate formation[6][8].

  • Loading: Load 5–15 mg of the compound into the DVS sample pan. Crucial: Do not pre-dry the sample in the instrument, as this may alter its initial polymorphic state[2].

  • Cycling: Program a sorption cycle from 40% RH to 90% RH in 10% increments at 25°C, followed by a desorption cycle back to 0% RH[2].

  • Equilibration: The system must only advance to the next humidity step once mass equilibrium is reached (e.g., dm/dt < 0.002% per minute)[6].

  • System Validation: Compare the hysteresis gap between the sorption and desorption isotherms. A failure of the sample to return to its initial mass at 0% RH indicates irreversible hydrate formation or chemical degradation, validating the need for X-ray Powder Diffraction (XRPD) confirmation[6].

Part 4: Data Presentation & Matrices

Table 1: Ph. Eur. Hygroscopicity Classification (25°C, 80% RH for 24h) & Handling Implications [8]

ClassificationWeight Gain (Δm)Handling Implication for Amine Hydrochlorides
Non-hygroscopic < 0.2%Standard laboratory handling on open bench.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store in desiccator; limit air exposure during transfer.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Weigh rapidly by difference; use Karl Fischer correction.
Very hygroscopic ≥ 15.0%Glovebox handling required; deliquescence highly likely.

Table 2: Troubleshooting Matrix for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol HCl

SymptomMechanistic CauseCorrective Action
Powder turns into a sticky paste RH exceeds the compound's DRH, causing deliquescence[1][2].Discard if critical. Dry in vacuum desiccator over P₂O₅ for non-critical use[5].
Sub-stoichiometric reaction yields Water mass artificially inflates reagent mass[1].Perform KF titration; recalculate molar equivalents based on dry mass[6].
Insoluble particulates in dry solvent Hydrolysis or formation of insoluble higher-order hydrates[5][6].Filter via Schlenk-frit under Argon; verify purity via ¹H-NMR[5].

Part 5: Workflow Visualization

G A Assess Ambient Humidity & Analytical Sensitivity B Is strict stoichiometry critical? (e.g., API synthesis) A->B C Weigh inside Inert Glovebox (Ar/N2 atmosphere) B->C Yes D Routine preparation? B->D No H Prepare Stock Solution in Anhydrous Solvent C->H E Use 'Weighing by Difference' Minimize air exposure D->E Yes F Perform Karl Fischer Titration Quantify % Water E->F Post-weighing G Mathematically adjust mass for stoichiometry F->G G->H

Workflow for handling hygroscopic amine hydrochlorides based on analytical sensitivity.

References

  • PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview".[2] URL:[Link]

  • Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach".[8] URL:[Link]

  • ResearchGate. "How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?".[5] URL:[Link]

  • HepatoChem. "How do you handle hygroscopic salts?".[7] URL:[Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development".[3] URL:[Link]

  • TutorChase. "How do you handle hygroscopic solutes in the lab?".[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Hydrochloride Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride, a crucial component in various therapeutic agents. As a Senior Application Scientist, the following sections will delve into the technical nuances and rationale behind selecting and validating appropriate analytical techniques, grounded in scientific principles and regulatory expectations.

The Criticality of Purity Validation

The purity of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride (CAS: 756483-42-8) directly impacts its therapeutic efficacy and safety profile. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. Therefore, robust and validated analytical methods are essential to identify and quantify these impurities, ensuring the API meets the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH).

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for purity determination is a critical decision driven by the physicochemical properties of the API and potential impurities. For 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride, a secondary amine, several techniques are viable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For amine-containing compounds, reverse-phase HPLC (RP-HPLC) is a common and effective approach.

Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form of the analyte enhances its aqueous solubility, making it well-suited for RP-HPLC.

Expertise & Experience in Method Development: The primary challenge in analyzing amines by RP-HPLC is often poor peak shape (tailing) due to the interaction of the basic amine group with residual silanols on the silica-based stationary phase. To mitigate this, several strategies are employed:

  • Low pH Mobile Phase: Using a mobile phase with a pH of 2-3 ensures the amine is protonated, reducing its interaction with silanols.

  • Use of End-Capped Columns: These columns have a reduced number of free silanols, leading to improved peak symmetry.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of the amine.

Trustworthiness Through Validation: A typical HPLC method validation for purity analysis will adhere to ICH Q2(R2) guidelines and include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Protocol: A Validated RP-HPLC Method

  • Instrumentation: Agilent 1200 RRLC or equivalent HPLC system with a UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Forced Degradation cluster_3 Validation Experiments cluster_4 Reporting Dev Develop HPLC Method Protocol Define ATP & Validation Protocol (ICH Q14 & Q2(R2)) Dev->Protocol Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Protocol->Forced Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Specificity Specificity Forced->Specificity Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report GC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Reporting Dev Develop GC Method (with Derivatization) Protocol Define Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Comparative

2-[(1-Cyclohexylethyl)amino]ethan-1-ol: A Comprehensive Solubility Comparison of Hydrochloride Salt vs. Free Base Forms

The physicochemical behavior of an active pharmaceutical ingredient (API) or chemical intermediate dictates its downstream formulation strategy, bioavailability, and handling. For amphiphilic secondary amines like 2-[(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

The physicochemical behavior of an active pharmaceutical ingredient (API) or chemical intermediate dictates its downstream formulation strategy, bioavailability, and handling. For amphiphilic secondary amines like 2-[(1-cyclohexylethyl)amino]ethan-1-ol , the choice between the free base and its hydrochloride (HCl) salt form fundamentally alters its solubility profile.

This guide provides an objective, data-driven comparison of the free base (CAS: 1157713-40-0) and the hydrochloride salt (CAS: 1645374-39-5) forms of 2-[(1-cyclohexylethyl)amino]ethan-1-ol. By examining the structural causality behind their solvation thermodynamics, we provide researchers with actionable, field-proven insights for drug development and formulation.

Physicochemical Profiling & Structural Causality

The molecule 2-[(1-cyclohexylethyl)amino]ethan-1-ol features a lipophilic cyclohexyl moiety balanced by a hydrophilic ethanolamine tail. As a secondary aliphatic amine, it possesses a highly basic center (calculated pKa​≈9.8 ).

The solubility of these two forms is governed by the interplay between crystal lattice energy and solvation energy .

  • The Free Base: At physiological pH levels above its pKa​ , the molecule exists in an uncharged, lipophilic state. While its crystal lattice is held together by relatively weak van der Waals forces and hydrogen bonding, the lack of an ionic charge results in poor hydration energy, leading to low intrinsic aqueous solubility ( S0​ ).

  • The Hydrochloride Salt: The protonated amine paired with a chloride counterion forms a highly stable ionic lattice. Upon introduction to water, the massive ion-dipole interactions overcome the lattice energy, resulting in rapid dissolution and high aqueous solubility .

The Common Ion Effect: A Counterintuitive Phenomenon

A critical, field-proven insight for formulators is the behavior of the HCl salt in the stomach. While novice scientists often assume an HCl salt will exhibit its maximum solubility in Simulated Gastric Fluid (SGF, pH 1.2), the reality is dictated by the Common Ion Effect . SGF contains approximately 0.1 M of chloride ions. According to the solubility product principle ( Ksp​=[BH+][Cl−] ), this artificially high concentration of Cl− forces the equilibrium to shift left, suppressing the solubility of the solid BH+Cl− salt . Conversely, the free base instantly protonates in SGF without bringing a chloride penalty, often resulting in a higher apparent solubility in gastric media than the salt form.

Pathway FB_Solid Free Base (Solid) Low Lattice Energy Aqueous Aqueous Solution (Solvation) FB_Solid->Aqueous Dissolution HCl_Solid HCl Salt (Solid) High Lattice Energy HCl_Solid->Aqueous Dissolution Ionized Protonated Amine (High Solubility) Aqueous->Ionized pH < pKa Unionized Unionized Amine (Low Solubility) Aqueous->Unionized pH > pKa Ionized->HCl_Solid High [Cl-] (Common Ion Effect)

Fig 1: Solvation pathways and the common ion effect for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol.

Comparative Solubility Data

The following tables summarize the physicochemical properties and the expected equilibrium solubility profiles across biorelevant media.

Table 1: Physicochemical Properties Comparison
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1157713-40-01645374-39-5
Molecular Weight 171.28 g/mol 207.74 g/mol
Calculated pKa​ ~ 9.8N/A (Ionized)
Calculated LogP ~ 2.1< 0 (Highly hydrophilic)
Physical State (RT) Solid / Waxy SolidCrystalline Solid
Table 2: Equilibrium Solubility Profile in Biorelevant Media (mg/mL)
Dissolution MediapHFree Base SolubilityHCl Salt SolubilityMechanistic Driver
Purified Water ~7.0< 0.1> 50.0Ion-dipole solvation of the salt.
SGF (Gastric)1.2> 50.0~ 15.0**Rapid protonation. **Common-ion suppression.
FaSSIF (Intestinal)6.5~ 0.5> 20.0Micellar solubilization aids free base slightly.
FeSSIF (Fed State)5.0~ 2.0> 30.0Lower pH and higher lipids increase solubility.

Experimental Workflows: Self-Validating Protocols

To empirically verify the solubility differences between the free base and the HCl salt, a rigorous, self-validating methodology must be employed. Standard shake-flask methods are prone to errors if salt disproportionation (conversion of the salt back to the free base) occurs during the assay .

The following protocol guarantees trustworthiness by treating the experiment as a closed-loop, self-validating system.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Excess Solid Addition: Weigh approximately 50 mg of 2-[(1-cyclohexylethyl)amino]ethan-1-ol (Free Base or HCl salt) into a 5 mL glass vial.

  • Media Introduction: Add 2 mL of the target biorelevant media (Water, SGF, or FaSSIF).

  • Isothermal Equilibration: Seal the vials and place them in an orbital shaker set to 37°C ± 0.5°C at 150 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 37°C. Carefully extract the supernatant without disturbing the solid pellet.

  • Supernatant Analysis (Quantification & pH):

    • Dilute the supernatant and quantify the dissolved compound using HPLC-UV.

    • Self-Validation Step A: Measure the final pH of the supernatant. If the HCl salt was dissolved in unbuffered water, the pH will drop significantly. If the final pH exceeds pHmax​ , disproportionation is likely.

  • Solid-State Verification (Crucial):

    • Self-Validation Step B: Recover the solid pellet and dry it under a gentle stream of nitrogen. Analyze the pellet using X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD diffractogram of the pellet matches the free base rather than the starting HCl salt, the reported solubility is actually the intrinsic solubility of the newly precipitated free base, not the salt.

Workflow Start Weigh Excess Solid (Free Base or HCl Salt) Buffer Add Biorelevant Media (Water, SGF, FaSSIF) Start->Buffer Incubate Isothermal Shaking (37°C, 24-48 hrs) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Supernatant Supernatant Analysis (HPLC-UV & pH Check) Separate->Supernatant Liquid Phase Pellet Solid State Verification (XRPD / DSC) Separate->Pellet Solid Phase

Fig 2: Self-validating shake-flask methodology for equilibrium solubility determination.

Formulation & Development Implications

The selection between the free base and the hydrochloride salt of 2-[(1-cyclohexylethyl)amino]ethan-1-ol should be dictated by the target administration route and formulation architecture:

  • Choose the Hydrochloride Salt for Solid Oral Dosage Forms: If the goal is to formulate a standard tablet or capsule, the HCl salt is vastly superior. Its high intrinsic dissolution rate ensures rapid release in the gastrointestinal tract. Even with common-ion suppression in the stomach, the dissolution kinetics are generally fast enough to ensure complete absorption before gastric emptying.

  • Choose the Free Base for Lipid-Based or Transdermal Delivery: If the compound suffers from poor permeability or high first-pass metabolism, lipid-based formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) or transdermal patches may be required. The free base, with its higher LogP and lack of charge, will exhibit vastly superior solubility in lipid excipients (e.g., Capmul, Tween 80) and higher partitioning coefficients across the stratum corneum compared to the highly polar HCl salt.

References

  • Stahl, P.H., & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

Validation

A Comparative Guide to Validating Long-Term Storage Conditions for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride

Executive Summary This guide provides a comprehensive, scientifically-grounded framework for establishing and validating the long-term storage conditions for the active pharmaceutical ingredient (API) 2-[(1-Cyclohexyleth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, scientifically-grounded framework for establishing and validating the long-term storage conditions for the active pharmaceutical ingredient (API) 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride. Moving beyond a simple checklist, this document elucidates the causal-driven methodologies required to ensure API integrity, in alignment with global regulatory standards. We present a comparative experimental design, contrasting standard long-term and accelerated conditions with alternative storage scenarios. Detailed protocols for developing a stability-indicating analytical method and executing a full-scale stability study are provided. The core objective is to equip researchers and drug development professionals with the expertise to define a reliable re-test period and storage instructions, thereby safeguarding the material's quality, efficacy, and safety throughout its lifecycle.

Introduction: The Imperative for Stability Validation

2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride belongs to the class of chiral amino alcohols, which are critical building blocks and scaffolds in modern medicinal chemistry.[1][2] The integrity of such an API is paramount for the reliability of preclinical studies, the success of formulation development, and ultimately, patient safety.[3][4] Establishing a scientifically-defensible re-test period and precise storage conditions is not merely a matter of good practice; it is a fundamental regulatory requirement mandated by bodies such as the International Council for Harmonisation (ICH).[5][6]

The presence of a secondary amine and a hydroxyl group within the molecule's structure suggests potential vulnerabilities to specific degradation pathways. Furthermore, as a hydrochloride salt, the compound may exhibit hygroscopicity, making control of humidity a critical parameter.[7] This guide, therefore, details the necessary forced degradation, analytical method development, and long-term stability studies required to characterize the molecule's behavior over time and under various environmental stressors.

Foundational Principles: Regulatory Framework and Degradation Pathways

The Guiding Standard: ICH Q1A(R2)

The entire experimental design is anchored in the ICH Q1A(R2) guideline: Stability Testing of New Drug Substances and Products .[6][8] This guideline provides the global standard for generating a core stability data package. It mandates a systematic approach using data from at least three primary batches to evaluate the thermal, humidity, and photic stability of the API.[9] The ultimate goals are to identify potential degradation products, understand degradation pathways, and establish a re-test period during which the API is expected to remain within its specifications.[4][10]

Anticipated Degradation Pathways

Forced degradation (or stress testing) is the first step in understanding a molecule's liabilities.[3][11] For 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride, we must anticipate the following pathways:

  • Oxidation: The secondary amine and the secondary alcohol are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities.[11][12] Oxidative stress studies, typically using hydrogen peroxide, are essential to produce and identify potential oxidative degradants.[13]

  • Acid/Base Hydrolysis: While the molecule lacks classically labile ester or amide groups, extreme pH conditions can catalyze other forms of degradation.[12]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

  • Photodegradation: Exposure to UV or visible light can lead to photolytic cleavage or other reactions, necessitating photostability studies as outlined in ICH Q1B.

Understanding these pathways is not just a regulatory hurdle; it informs formulation development, selection of packaging, and handling procedures.[4][11]

The Core Investigation: A Comparative Stability Study Design

To robustly define storage conditions, we must compare how the API performs under different environmental scenarios. This study should be conducted on a minimum of three representative batches of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride, stored in containers that simulate the intended commercial packaging.

Condition Name Storage Parameters Duration Purpose ICH Reference
Long-Term 25°C ± 2°C / 60% RH ± 5% RHMinimum 12 MonthsTo establish the primary re-test period under standard global conditions (Climatic Zones I/II).Q1A(R2)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6-12 MonthsTriggered if a significant change occurs under accelerated conditions. Also an alternative long-term condition.Q1A(R2)[8][9]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo predict the effects of long-term storage and evaluate short-term excursions (e.g., during shipping).Q1A(R2)[8][9]
Alternative: Refrigerated 5°C ± 3°CMinimum 12 MonthsTo determine if refrigerated storage offers superior stability compared to ambient conditions.Q1A(R2)
Alternative: Frozen -20°C ± 5°CMinimum 12 MonthsTo assess a common condition for long-term archival of reference standards.[14]Q1A(R2)

Testing Schedule:

  • Long-Term Conditions: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated & Intermediate Conditions: 0, 3, and 6 months.

Experimental Protocols

The trustworthiness of any stability study hinges on the quality of its analytical methodology. A validated, stability-indicating method is non-negotiable.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride and separating it from all potential degradation products.[15]

Methodology:

  • Column & Mobile Phase Screening:

    • Rationale: The cyclohexyl group imparts significant hydrophobicity, making Reversed-Phase (RP) HPLC the logical choice.[15]

    • Procedure: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and an organic modifier (acetonitrile or methanol). An acidic pH ensures the secondary amine is protonated, which typically results in better peak shape.

  • Forced Degradation Study:

    • Rationale: This is the most critical step to prove the method is "stability-indicating."[5][11] The goal is to intentionally degrade the API to generate the very impurities the method needs to detect.[3][4] A target degradation of 5-20% is ideal.

    • Procedure:

      • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.[11]

      • Thermal: Expose solid API to 80°C for 72 hours.

      • Photolytic: Expose solid API and solution to 1.2 million lux hours and 200 watt hours/m² of UV-A light (per ICH Q1B).

  • Method Optimization & Validation:

    • Rationale: Analyze the stressed samples. The HPLC gradient and detection wavelength (using a Photodiode Array detector for peak purity analysis) must be optimized to achieve baseline separation between the main peak and all degradant peaks.[15]

    • Procedure: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study Execution

Objective: To generate stability data for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride under the conditions defined in Section 3.

Methodology:

  • Sample Preparation: Place a sufficient quantity of API from at least three primary batches into vials made of inert material (e.g., Type I borosilicate glass) with a non-reactive stopper/seal.

  • Chamber Placement: Place the samples into qualified, continuously monitored stability chambers set to the conditions outlined in the comparative table.

  • Sample Pulls & Analysis: At each scheduled time point, remove samples from the chambers. Allow them to equilibrate to room temperature before opening.

  • Analytical Testing: Perform a full suite of tests on each sample:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay/Purity (by validated HPLC method): To determine the amount of remaining API.

    • Degradation Products (by validated HPLC method): To identify and quantify any impurities.

    • Water Content (by Karl Fischer): Particularly important for a potentially hygroscopic hydrochloride salt.

  • Data Evaluation: A "significant change" is defined as a failure to meet the established specifications for the API.[14] All data should be trended graphically over time.

Visualization of Key Workflows

Overall Stability Validation Workflow

The following diagram illustrates the comprehensive workflow from initial planning to final data interpretation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis & Reporting a Define API Properties & Potential Degradants b Forced Degradation (Acid, Base, Oxidative, Thermal, Photic) a->b c Develop Stability-Indicating HPLC Method b->c d Validate Method (ICH Q2(R1)) c->d e Select ≥3 API Batches d->e Validated Method is Prerequisite f Place Samples in Stability Chambers (Long-Term, Accel., Alternative) e->f g Pull Samples at Scheduled Timepoints f->g h Perform Analytical Testing (Assay, Impurities, Water, etc.) g->h i Analyze Data Trends (Purity vs. Time) h->i j Evaluate vs. Specifications i->j k Establish Retest Period & Storage Conditions j->k l Compile Stability Report k->l

Caption: Workflow for API Stability Validation.

Potential Degradation Sites

This diagram highlights the chemically susceptible sites on the molecule.

G cluster_0 Potential Degradation Sites mol ox1 Oxidation p1 ox1->p1 ox2 Oxidation p2 ox2->p2 react Reaction with Aldehyde Impurities p3 react->p3

Caption: Key sites susceptible to degradation.

Data Interpretation: A Comparative Analysis (Hypothetical Data)

Below are tables representing hypothetical data to illustrate how results would be compared.

Table 1: Purity Assay (%) by HPLC

Time (Months)-20°C5°C25°C / 60% RH40°C / 75% RH
099.899.899.899.8
399.899.899.799.1
699.899.799.698.2
1299.799.699.4N/A
2499.799.599.0N/A

Table 2: Total Degradation Products (%) by HPLC

Time (Months)-20°C5°C25°C / 60% RH40°C / 75% RH
00.150.150.150.15
30.160.160.220.75
60.160.180.311.65
120.170.250.48N/A
240.180.350.85N/A

Interpretation: From this hypothetical data, we can draw clear comparisons. The API shows excellent stability at -20°C and 5°C. At the standard long-term condition of 25°C / 60% RH, there is a slow but steady increase in degradation products. The accelerated condition (40°C / 75% RH) shows a significant increase in degradation, confirming the molecule's sensitivity to combined heat and humidity. This accelerated data supports the trend seen at 25°C and suggests that temperature excursions during shipping and handling should be minimized.

Conclusion and Recommendations

The validation of long-term storage conditions is a multifactorial scientific investigation that underpins the quality and regulatory compliance of an API. The comparative approach outlined here provides a robust framework for understanding the intrinsic stability of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride.

Based on the principles and hypothetical data presented, the primary recommendation would be to store this API at controlled room temperature (e.g., 20-25°C) or under refrigeration (2-8°C) , protected from light and in a tightly sealed container to mitigate humidity exposure. The data generated from a real-world study following this guide would allow for the establishment of a confident re-test period (e.g., 24 or 36 months) based on statistical analysis of the long-term data, as described in ICH Q1E.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Kuhs, M. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Sinha, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Helago. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago. Available from: [Link]

  • Binder. (n.d.). Whitepaper Stability testing according to ICH Q1A (R2). Binder GmbH. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-1-cyclohexylethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Bhushan, R., & Lal, M. (2008). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2015). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science. Available from: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

  • Kumar, V., & Bansal, G. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Singh, G., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Materials Science and Engineering: C. Available from: [Link]

  • Hargreaves, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Li, M., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. International Journal of Molecular Sciences. Available from: [Link]

  • Lee, H., & Kang, Y. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Archives of Pharmacal Research. Available from: [Link]

  • Kumar, A., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines. Available from: [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available from: [Link]

  • Pawar, A., & Shinkar, D. (2024). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Pharmaceutical Technology. Available from: [Link]

  • Patel, R. N. (2007). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Symposium Series. Available from: [Link]

Sources

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2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride
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